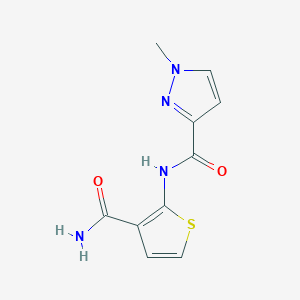

N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-14-4-2-7(13-14)9(16)12-10-6(8(11)15)3-5-17-10/h2-5H,1H3,(H2,11,15)(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKVCSOTDLRTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Compound Overview

Chemical Structure:

this compound features a pyrazole ring fused with a thiophene moiety, which is functionalized with a carboxamide group. This unique arrangement enhances its interaction with various biological targets.

Molecular Formula: C₁₂H₁₄N₄O₂S

Molecular Weight: 278.33 g/mol

Biological Activity

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may exhibit the following activities:

- Antimicrobial Activity: Initial assays indicate potential antibacterial properties, making it a candidate for further investigation in treating bacterial infections.

- Anti-inflammatory Effects: Similar compounds in the pyrazole class, such as celecoxib, have demonstrated anti-inflammatory properties, suggesting that this compound may have similar effects.

- Anticancer Potential: Research has indicated that pyrazole derivatives can inhibit tumor growth, pointing to the need for further studies on this compound's anticancer efficacy.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

- Introduction of the Thiophene Moiety: Cross-coupling reactions, such as Suzuki or Stille coupling, are employed to incorporate the thiophene ring.

- Carbamoyl Group Attachment: The final step involves forming the carboxamide bond using carbamoyl chloride derivatives under basic conditions.

Recent Studies

Recent literature has highlighted various biological activities associated with pyrazole derivatives:

- A study published in PubMed reviewed the broad spectrum of biological activities exhibited by pyrazole compounds, including their use as anti-inflammatory agents and their role in cancer therapy .

Comparative Analysis

The following table summarizes related compounds and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Celecoxib | Pyrazole ring | Anti-inflammatory |

| Phenylbutazone | Pyrazole ring | Analgesic |

| Rimonabant | Pyrazole ring | Appetite suppressant |

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related pyrazole-carboxamide derivatives:

Functional Group Impact on Bioactivity

- The thiophene ring contributes to π-π stacking interactions in biological systems .

- Aminophenyl Group: In N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide, the -NH₂ group increases aqueous solubility but may reduce metabolic stability due to oxidation susceptibility .

- However, halogens may increase toxicity risks .

- Furan-Containing Analogs: The oxygen atom in the furan ring of 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide introduces polarity, favoring solubility but possibly reducing blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.